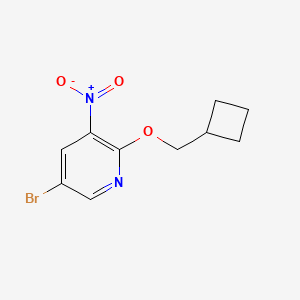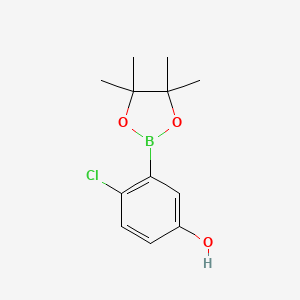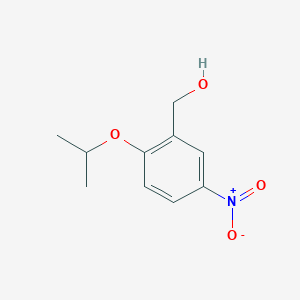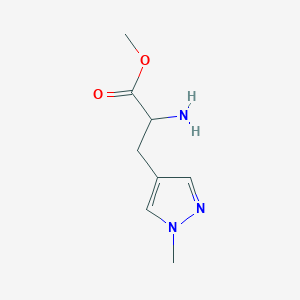
Tert-butyl methyl 2-(5-bromopyrimidin-2-yl)malonate
Vue d'ensemble
Description
Tert-butyl methyl 2-(5-bromopyrimidin-2-yl)malonate: is a chemical compound with the molecular formula C12H17BrN2O4. It is a derivative of malonic acid, where the hydrogen atoms of the methylene group are replaced by a tert-butyl group and a methyl group, and one of the carboxyl groups is substituted with a 5-bromopyrimidin-2-yl group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structure and reactivity.
Mécanisme D'action
Mode of Action
The mode of action of “Tert-butyl methyl 2-(5-bromopyrimidin-2-yl)malonate” is currently unknown . The compound’s interaction with its targets and the resulting changes at the molecular level need to be investigated through detailed biochemical studies.
Action Environment
It is recommended to store the compound in a dark place, sealed in dry conditions, at a temperature of 2-8°c .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl methyl 2-(5-bromopyrimidin-2-yl)malonate typically involves the following steps:
Bromination of Pyrimidine: The starting material, pyrimidine, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to yield 5-bromopyrimidine.
Formation of Malonate Derivative: The 5-bromopyrimidine is then reacted with diethyl malonate in the presence of a base such as sodium ethoxide to form the corresponding malonate derivative.
Introduction of Tert-butyl and Methyl Groups: The malonate derivative is further reacted with tert-butyl bromide and methyl iodide in the presence of a strong base like sodium hydride to introduce the tert-butyl and methyl groups, respectively.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The bromine atom in the 5-bromopyrimidin-2-yl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted pyrimidine derivatives.
Hydrolysis: The ester groups in tert-butyl methyl 2-(5-bromopyrimidin-2-yl)malonate can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrimidine ring and the ester groups, leading to various oxidized or reduced products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Hydrolysis: Acidic hydrolysis is performed using hydrochloric acid or sulfuric acid, while basic hydrolysis uses sodium hydroxide or potassium hydroxide.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or chromium trioxide, and reducing agents like lithium aluminum hydride or sodium borohydride, are commonly used.
Major Products:
Substituted Pyrimidines: Products from nucleophilic substitution reactions.
Carboxylic Acids: Products from hydrolysis of ester groups.
Oxidized or Reduced Derivatives: Products from oxidation or reduction reactions.
Applications De Recherche Scientifique
Chemistry:
Building Block: Tert-butyl methyl 2-(5-bromopyrimidin-2-yl)malonate is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development: The compound is explored for its potential in drug development, particularly as a precursor for the synthesis of pyrimidine-based drugs with antiviral, anticancer, and antimicrobial properties.
Industry:
Material Science: It is used in the synthesis of functional materials, including polymers and advanced materials with specific electronic or optical properties.
Comparaison Avec Des Composés Similaires
- Tert-butyl methyl 2-(5-chloropyrimidin-2-yl)malonate
- Tert-butyl methyl 2-(5-fluoropyrimidin-2-yl)malonate
- Tert-butyl methyl 2-(5-iodopyrimidin-2-yl)malonate
Comparison:
- Halogen Substitution: The presence of different halogens (bromine, chlorine, fluorine, iodine) in the pyrimidine ring affects the compound’s reactivity and biological activity. Bromine, being larger and more polarizable, can engage in different interactions compared to chlorine, fluorine, or iodine.
- Reactivity: The reactivity of these compounds in nucleophilic substitution and other reactions varies depending on the halogen present, with fluorine-substituted compounds typically being less reactive due to the strong carbon-fluorine bond.
Tert-butyl methyl 2-(5-bromopyrimidin-2-yl)malonate stands out due to the unique properties imparted by the bromine atom, making it a valuable compound in various scientific and industrial applications.
Propriétés
IUPAC Name |
3-O-tert-butyl 1-O-methyl 2-(5-bromopyrimidin-2-yl)propanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O4/c1-12(2,3)19-11(17)8(10(16)18-4)9-14-5-7(13)6-15-9/h5-6,8H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATYNGAOEFUBJIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(C1=NC=C(C=N1)Br)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(Allyloxy)phenyl]-2-bromoacetamide](/img/structure/B3173593.png)

![N-[2-(Benzyloxy)phenyl]-2-bromoacetamide](/img/structure/B3173605.png)





![Acetic acid, 2-[2-(3-chlorophenyl)ethoxy]-](/img/structure/B3173663.png)



![4,6-Dihydro-1H-furo[3,4-c]pyrazole-3-carboxylic acid](/img/structure/B3173680.png)
